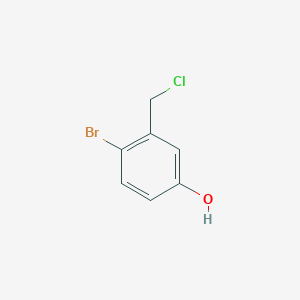

4-Bromo-3-(chloromethyl)phenol

CAS No.:

Cat. No.: VC18220391

Molecular Formula: C7H6BrClO

Molecular Weight: 221.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrClO |

|---|---|

| Molecular Weight | 221.48 g/mol |

| IUPAC Name | 4-bromo-3-(chloromethyl)phenol |

| Standard InChI | InChI=1S/C7H6BrClO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4H2 |

| Standard InChI Key | CLLAPVHZLBWTSC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1O)CCl)Br |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-bromo-3-(chloromethyl)phenol comprises a phenol ring substituted with bromine at the 4-position and a chloromethyl group at the 3-position. Key structural attributes include:

Molecular Formula and Weight

The chloromethyl group introduces a reactive site for nucleophilic substitution, while the bromine atom enhances electrophilic aromatic substitution potential. Comparative analysis with analogues, such as 4-bromo-3-(difluoromethyl)phenol (C7H5BrF2O) and 4-bromo-3-nitrophenol (C6H4BrNO3) , highlights the influence of substituents on electronic and steric properties. For instance, replacing the chloromethyl group with a nitro group increases molecular polarity but reduces alkylation potential .

Predicted Physicochemical Properties

While experimental data for 4-bromo-3-(chloromethyl)phenol are sparse, estimates based on analogues suggest:

-

Density: ~1.8–1.9 g/cm³ (comparable to 4-bromo-3-chlorophenol and 4-bromo-3-nitrophenol )

-

Melting Point: Likely between 60–100°C (inferred from 4-bromo-3-chlorophenol: 64–66°C )

Synthetic Routes and Reaction Mechanisms

Bromination of Chloromethylphenol Precursors

A plausible synthesis involves bromination of 3-(chloromethyl)phenol. While direct literature evidence is lacking, methodologies from analogous systems, such as the bromination of 2-chlorophenol using bromine in the presence of tertiary amine hydrochlorides , provide a framework. For example:

-

Substrate Preparation: Dissolve 3-(chloromethyl)phenol in a non-polar solvent (e.g., chlorobenzene).

-

Catalyst Addition: Introduce a tertiary amine hydrochloride (e.g., triethylamine hydrochloride, 3–6 wt%) to regulate regioselectivity .

-

Bromination: Gradually add bromine at 0–20°C to minimize di-substitution .

This method could theoretically yield 4-bromo-3-(chloromethyl)phenol with high purity, though isomer formation (e.g., 6-bromo derivatives) remains a risk without precise temperature control .

Chloromethylation of 4-Bromophenol

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

4-Bromo-3-(chloromethyl)phenol’s dual functionality makes it valuable for constructing bioactive molecules. For instance:

-

Antimicrobial Agents: Chloromethyl groups can be replaced with thiols or amines to enhance membrane permeability .

-

Kinase Inhibitors: Bromine stabilizes aromatic stacking interactions in target binding pockets.

Agrochemical Development

In agrochemicals, it serves as a precursor to herbicides and fungicides. The chloromethyl group’s reactivity facilitates conjugation with heterocycles, improving bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume